molecular formula C8H5BrF2O3 B13541611 2-(4-Bromo-2,6-difluorophenyl)-2-hydroxyacetic acid

2-(4-Bromo-2,6-difluorophenyl)-2-hydroxyacetic acid

Cat. No.: B13541611
M. Wt: 267.02 g/mol
InChI Key: RUHRVHGOJBNUCS-UHFFFAOYSA-N
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Description

2-(4-Bromo-2,6-difluorophenyl)-2-hydroxyacetic acid is an organic compound with the molecular formula C8H5BrF2O3. It is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a phenyl ring, making it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2,6-difluorophenyl)-2-hydroxyacetic acid typically involves the following steps:

    Bromination and Fluorination: The starting material, phenylacetic acid, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 4, 2, and 6 positions of the phenyl ring, respectively.

    Hydroxylation: The brominated and fluorinated phenylacetic acid is then subjected to hydroxylation to introduce the hydroxyl group at the alpha position relative to the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2,6-difluorophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The bromine and fluorine atoms can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Sodium methoxide (NaOMe), ammonia (NH3).

Major Products

    Oxidation: Formation of 2-(4-Bromo-2,6-difluorophenyl)-2-oxoacetic acid.

    Reduction: Formation of 2-(4-Bromo-2,6-difluorophenyl)ethanol.

    Substitution: Formation of 2-(4-Amino-2,6-difluorophenyl)-2-hydroxyacetic acid.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural features.

Medicine

    Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-(4-Bromo-2,6-difluorophenyl)-2-hydroxyacetic acid exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-2,6-difluorophenyl)-2-hydroxyacetic acid
  • 2-(4-Bromo-2,6-dichlorophenyl)-2-hydroxyacetic acid

Uniqueness

  • Functional Groups : The presence of both bromine and fluorine atoms in specific positions on the phenyl ring makes it unique compared to other similar compounds.
  • Reactivity : The combination of these functional groups influences its reactivity and potential applications in various fields.

2-(4-Bromo-2,6-difluorophenyl)-2-hydroxyacetic acid is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and material science.

Properties

Molecular Formula

C8H5BrF2O3

Molecular Weight

267.02 g/mol

IUPAC Name

2-(4-bromo-2,6-difluorophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H5BrF2O3/c9-3-1-4(10)6(5(11)2-3)7(12)8(13)14/h1-2,7,12H,(H,13,14)

InChI Key

RUHRVHGOJBNUCS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(C(=O)O)O)F)Br

Origin of Product

United States

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